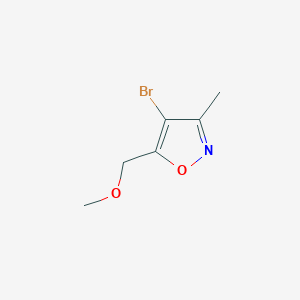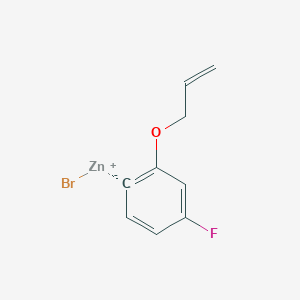
2-Allyloxy-4-fluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyloxy-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the allyloxy and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various chemical transformations.
Méthodes De Préparation
The synthesis of 2-Allyloxy-4-fluorophenylzinc bromide typically involves the reaction of 2-allyloxy-4-fluorobromobenzene with zinc in the presence of a suitable activator, such as a halide salt, in THF. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. Industrial production methods may involve scaling up this reaction in larger reactors with continuous monitoring of temperature and pressure to ensure consistent product quality .
Analyse Des Réactions Chimiques
2-Allyloxy-4-fluorophenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Addition Reactions: The compound can add to electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions to modify the functional groups on the phenyl ring.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Major products formed from these reactions depend on the specific electrophile or coupling partner used but generally include substituted aromatic compounds .
Applications De Recherche Scientifique
2-Allyloxy-4-fluorophenylzinc bromide is used in various scientific research applications:
Chemistry: It is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, through cross-coupling reactions.
Biology: The compound can be used to modify biologically active molecules, potentially leading to new drug candidates or bioactive compounds.
Medicine: Research into new therapeutic agents often involves the use of organozinc reagents to create novel molecular structures with potential medicinal properties.
Mécanisme D'action
The mechanism by which 2-Allyloxy-4-fluorophenylzinc bromide exerts its effects involves the formation of a reactive organozinc species that can undergo transmetalation with a palladium catalyst. This process generates a palladium-aryl intermediate, which then participates in the cross-coupling reaction to form a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or coupling partner .
Comparaison Avec Des Composés Similaires
2-Allyloxy-4-fluorophenylzinc bromide can be compared with other similar organozinc compounds, such as:
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: This compound has a morpholino substituent, which can influence its reactivity and selectivity in different ways.
2,6-Difluorophenylzinc bromide: The presence of two fluorine atoms can lead to different electronic and steric effects compared to the single fluorine atom in this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can offer distinct reactivity and selectivity advantages in certain synthetic applications.
Propriétés
Formule moléculaire |
C9H8BrFOZn |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-3-prop-2-enoxybenzene-4-ide |
InChI |
InChI=1S/C9H8FO.BrH.Zn/c1-2-6-11-9-5-3-4-8(10)7-9;;/h2-4,7H,1,6H2;1H;/q-1;;+2/p-1 |
Clé InChI |
WYCRKLSEESBQHA-UHFFFAOYSA-M |
SMILES canonique |
C=CCOC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


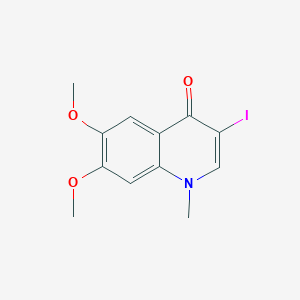

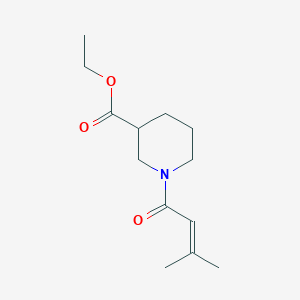
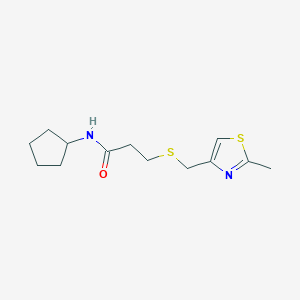

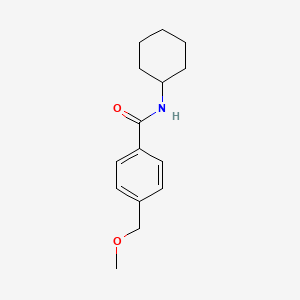


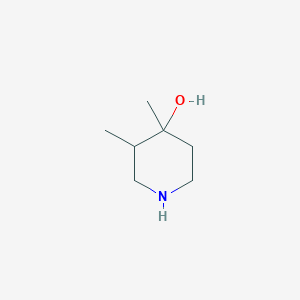
![(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14900249.png)
![Azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;trihydrate](/img/structure/B14900251.png)
![2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14900264.png)
![N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide](/img/structure/B14900273.png)
